molecular formula C20H17N5O4S B2608447 Chembl4570167 CAS No. 1358651-72-5

Chembl4570167

Cat. No. B2608447
CAS RN: 1358651-72-5
M. Wt: 423.45
InChI Key: ZINYZVSCAHVQMT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like Chembl4570167 can be analyzed using various techniques. These include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography . Unfortunately, specific details about the molecular structure of Chembl4570167 are not available in the search results.


Chemical Reactions Analysis

Chemical reactions involving Chembl4570167 would depend on its molecular structure and the conditions under which the reactions are carried out. Sensitivity analysis of a system of chemical reactions can help determine the effect of uncertainties in rate constants and other parameters on the behavior of the species concentrations .

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is an extensive bioactivity database that plays a crucial role in drug discovery and chemical biology research. It compiles binding, functional, and ADMET information for a vast array of drug-like bioactive compounds. The data, abstracted from primary literature, undergo rigorous curation and standardization to enhance their utility across various research domains. With over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets, ChEMBL supports a wide spectrum of research problems in chemical biology and drug discovery. The database is accessible through various means, including a web-based interface, data downloads, and web services, facilitating research in medicinal chemistry, chemical biology, and beyond (Gaulton et al., 2011).

Evolution and Expansion

The ChEMBL database has evolved significantly since its inception, incorporating new sources of bioactivity data, such as neglected disease screening data, crop protection data, drug metabolism, disposition data, and bioactivity data from patents. This expansion not only enriches the database but also broadens its applicability to various scientific inquiries. Enhancements like the annotation of assays and targets using ontologies, inclusion of clinical candidates' targets and indications, and the addition of metabolic pathways for drugs, have significantly improved the database's functionality and user experience (Gaulton et al., 2016).

Web Services for Drug Discovery

ChEMBL's web services streamline access to drug discovery data, enabling efficient development of applications and workflows relevant to drug discovery and chemical biology. By offering RESTful access to cheminformatics methods alongside data-focused services, ChEMBL web services facilitate the integration and analysis of chemical biology data, supporting a wide range of drug discovery activities (Davies et al., 2015).

Broadening Applicability to Crop Protection

Recognizing the potential of its dataset beyond human health research, ChEMBL has extended its utility to fields like crop protection. By collating an extensive dataset of bioactivity data for compounds with insecticidal, fungicidal, and herbicidal properties, ChEMBL enhances research capabilities in crop protection, demonstrating the versatility and broad applicability of its resources (Gaulton et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c26-16(22-11-5-6-13-14(7-11)29-10-28-13)8-25-20(27)24-9-21-19-17(18(24)23-25)12-3-1-2-4-15(12)30-19/h5-7,9H,1-4,8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINYZVSCAHVQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

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